

Investigating Fenozolone for ADHD Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Fenozolone

Cat. No.: B1672526

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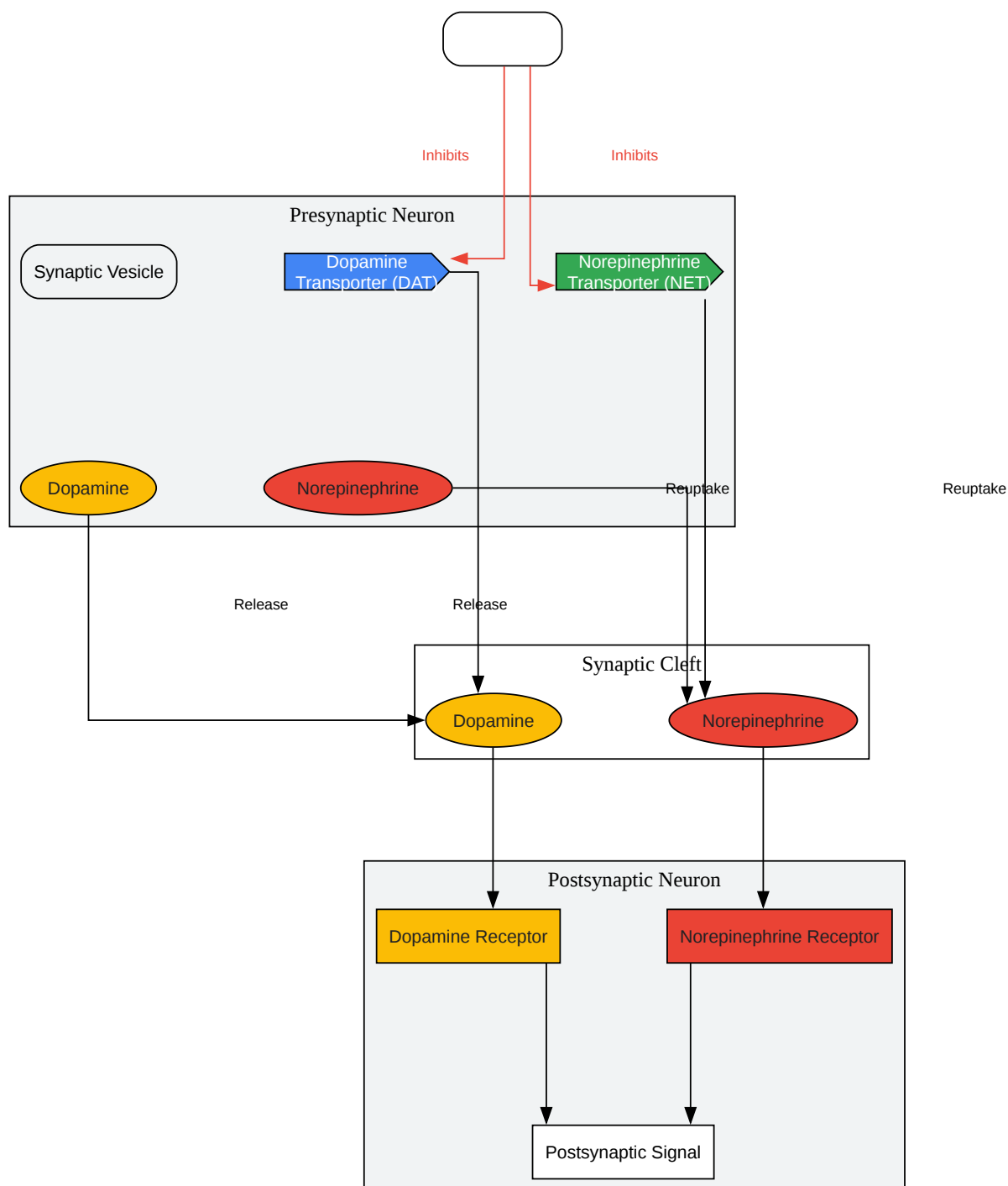
Introduction

Fenozolone is a psychostimulant compound developed in the 1960s, structurally related to pemoline.[1] It is classified as a norepinephrine-dopamine releasing agent, exerting its effects by inhibiting the reuptake of these key catecholamines in the brain.[2] This mechanism of action is central to the therapeutic effects of many current treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dopaminergic and noradrenergic systems are known to play a crucial role in the pathophysiology of ADHD.

These application notes provide a framework for the preclinical investigation of **Fenozolone** in relevant ADHD models. Due to the limited publicly available data specifically for **Fenozolone**, the following protocols and data tables include information on its close structural and functional analog, pemoline, to serve as a starting point for experimental design. It is critical to note that these values should be considered as estimates, and empirical determination for **Fenozolone** is essential.

Mechanism of Action: Catecholamine Reuptake Inhibition

Fenozolone competitively inhibits the uptake of norepinephrine and dopamine in key brain regions associated with attention and motor control, such as the hypothalamus, cortex, and corpus striatum.^[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing catecholaminergic signaling.



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Caption: Proposed mechanism of **Fenzolone** action.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo parameters for pemoline, which can be used as a reference for initiating studies with **Fenozolone**.

Table 1: In Vitro Monoamine Transporter Inhibition (Pemoline)

Parameter	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Serotonin Transporter (SERT)
Ki (nM)	~1,800	>10,000	>10,000

| IC50 (nM) | Data not available | Data not available | Data not available |

Note: Data for pemoline's binding affinity (Ki) is limited and variable in the literature. The provided values are estimations based on available information indicating its selectivity for DAT with much lower affinity for NET and SERT. Empirical determination of Ki and IC50 values for **Fenozolone** is crucial.

Table 2: In Vivo Behavioral Effects in Rodent Models (Pemoline)

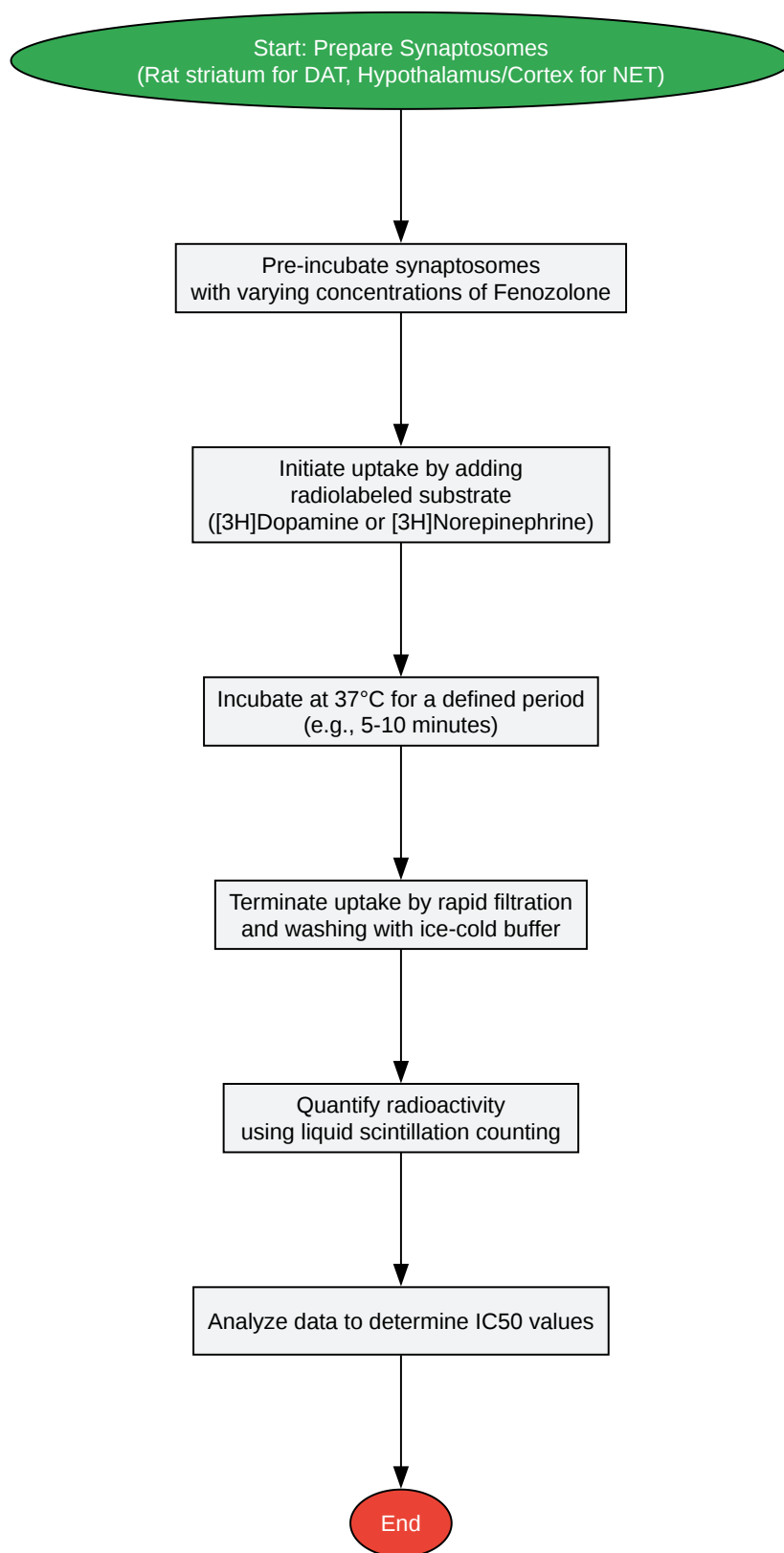
Assay	Species	Dose Range (mg/kg)	Observed Effects
Locomotor Activity	Rat	20 - 70	Increased locomotor activity. [3]
5-Choice Serial Reaction Time Task (5-CSRTT)	Rat	Data not available	Expected to improve accuracy and reduce premature responses.

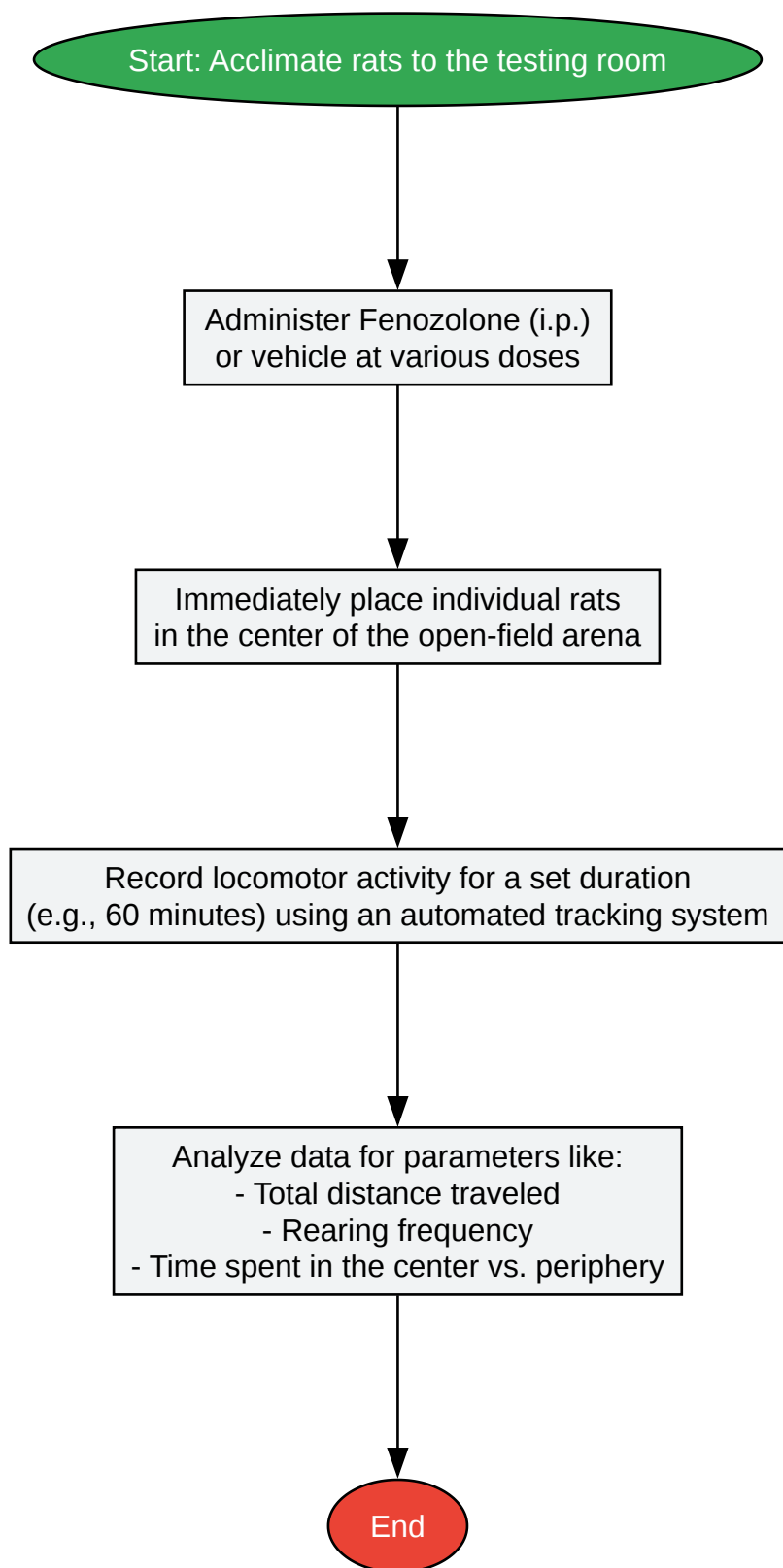
| Delay Discounting | Rat | Data not available | Expected to increase preference for larger, delayed rewards. |

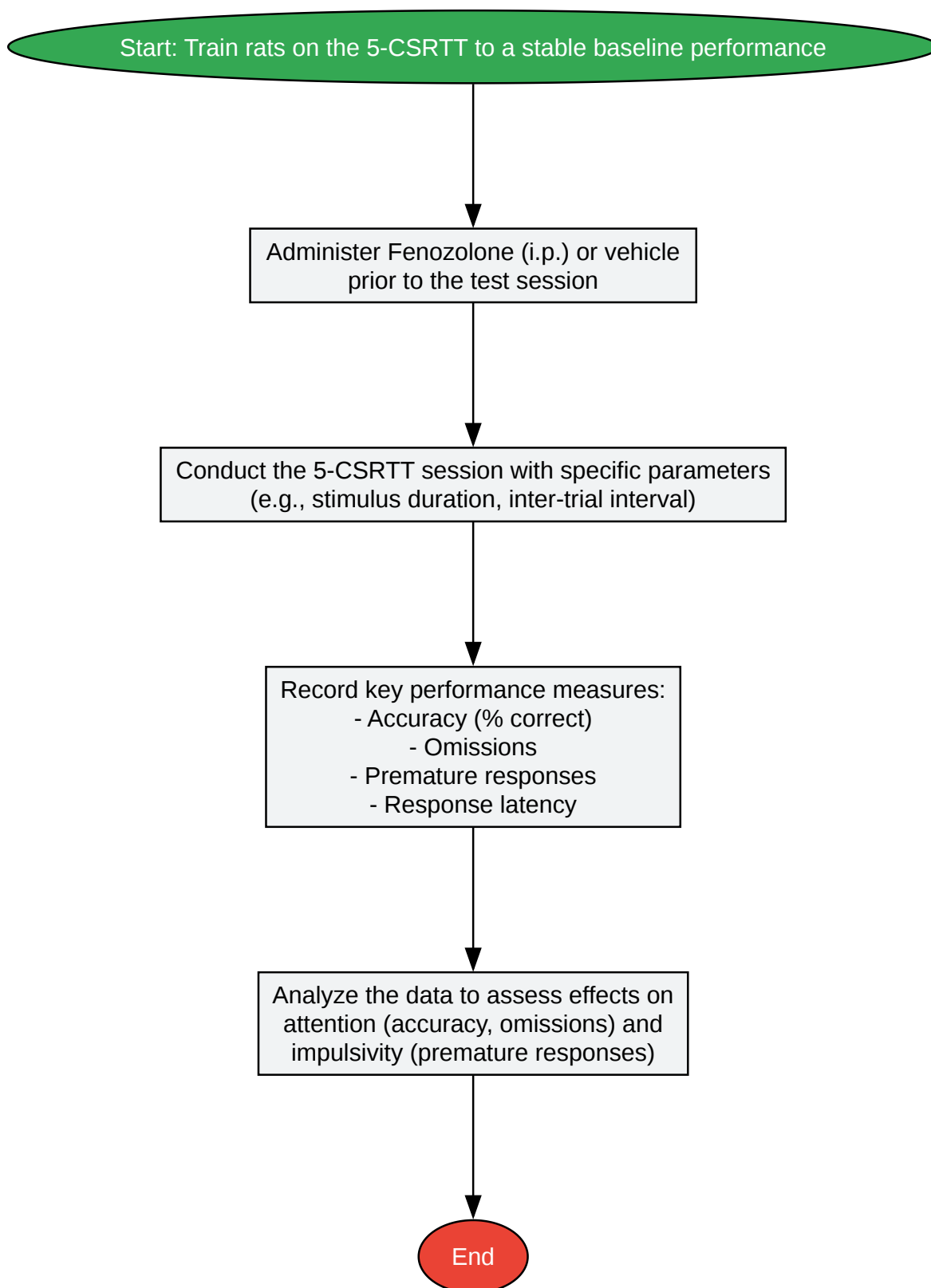
Experimental Protocols

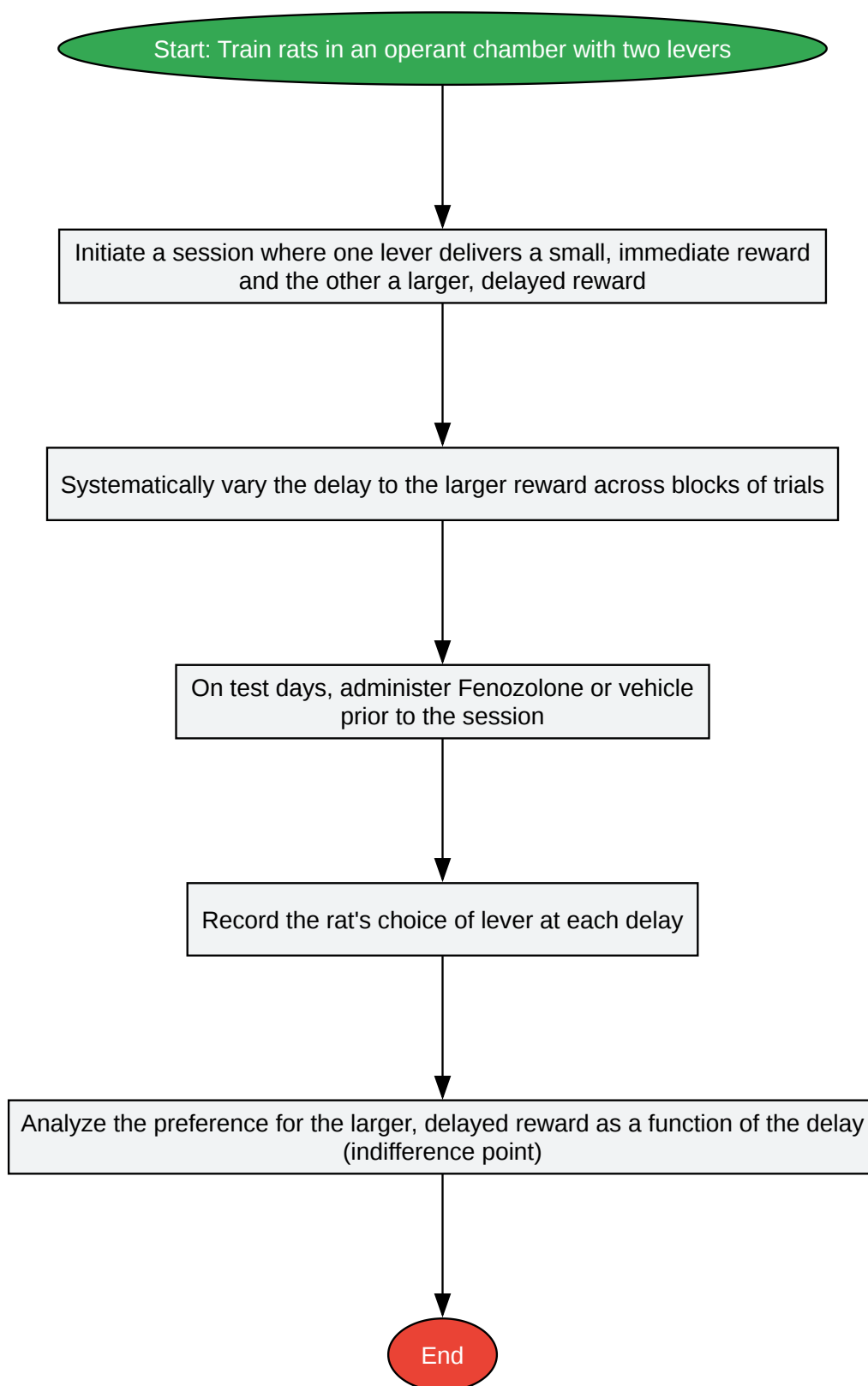
In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of **Fenozolone** on dopamine and norepinephrine transporters.









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References

- 1. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 2. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate and pemoline do not cause depletion of rat brain monoamine markers similar to that observed with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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